molecular formula C13H15NO3 B166102 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 133748-22-8

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B166102
M. Wt: 233.26 g/mol
InChI Key: QFVVRJNKLKAZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves several types of reactions, including carbon-carbon bond forming reactions like the Suzuki–Miyaura cross-coupling1. This reaction uses a transition metal catalyst to couple organoboron reagents with organic halides1.



Molecular Structure Analysis

The structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy2. These techniques provide information about the types of atoms in the compound and how they are connected.



Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions. For example, boron-catalyzed direct amidation reactions involve the interaction between amines and carboxylic acids3. The mechanism of these reactions is complex and may involve several steps3.



Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its solubility, melting point, and reactivity, can be determined through experimental analysis56. These properties are influenced by the compound’s molecular structure and the types of functional groups it contains5.


Scientific Research Applications

Photoreleasable Protecting Group for Carboxylic Acids

  • The compound has been studied as a photoreleasable protecting group for carboxylic acids. Photolysis of various esters of this compound leads to the formation of the corresponding carboxylic acids with high yields, highlighting its potential in photochemical applications (Klan, Zabadal, & Heger, 2000).

Heterocyclic Rearrangement

  • In another study, 5-arylisoxazole-3-carboxylic acids underwent transformation into 5-arylisoxazole-3-hydroxamic acids, which then rearranged to form 3,4-substituted 1,2,5-oxadiazoles. This process demonstrates its versatility in creating different heterocyclic structures (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Anticancer and Antimicrobial Activity

  • Derivatives of this compound have been synthesized and tested for anticancer and antimicrobial activities. Some derivatives showed potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Coordination Chemistry

  • It has also been used in the synthesis of new dicarboxylic acids derived from related compounds for coordination chemistry applications, particularly in the formation of complexes with metals like copper and zinc (Nath, Kalita, & Baruah, 2011).

Formation of Novel Bicyclic Systems

  • The compound has been utilized in a one-pot condensation process to create novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, which were then analyzed for their predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).

Safety And Hazards

The safety and hazards associated with an organic compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling and disposal78.


properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVVRJNKLKAZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389837
Record name 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

133748-22-8
Record name 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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